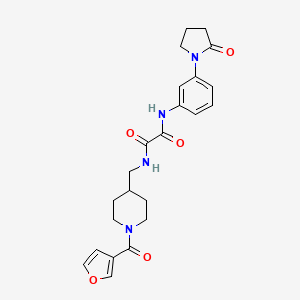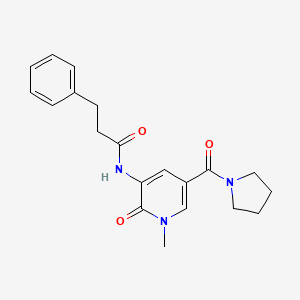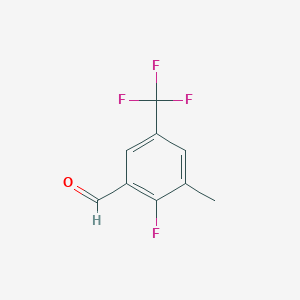
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, each of which needs to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can often provide useful information about the structure and properties of the original compound .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
PET imaging of microglia in the brain is a significant application area for compounds with structures similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One compound, [11C]CPPC, has been identified as a potent PET radiotracer for imaging microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker specific to microglia. This noninvasive imaging tool is valuable for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. It shows promise in monitoring the neuroinflammatory effects of immunotherapies for central nervous system malignancies and in drug development targeting neuroinflammation (Horti et al., 2019).
Synthesis and Pharmacological Applications
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide and related compounds have been synthesized and evaluated for various pharmacological applications. For instance, N,N'-Bisoxalamides, including compounds with furan components, have enhanced catalytic activity in copper-catalyzed coupling reactions. Such reactions are fundamental in creating building blocks for pharmaceuticals, showcasing the compound's relevance in drug synthesis and development (Bhunia et al., 2017).
Neuropharmacology
In neuropharmacology, derivatives of compounds similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been explored for their potential in treating neurological disorders. L-733,060, a novel tachykinin NK1 receptor antagonist with a structure featuring piperidine and phenyl components, demonstrates the ability to inhibit neurogenic plasma extravasation without causing adverse cardiovascular effects. This finding suggests its potential application in treating conditions mediated by tachykinin NK1 receptors, such as certain types of headaches (Seabrook et al., 1996).
Imaging of Colony-Stimulating Factor 1 Receptor
Further extending the imaging applications, compounds similar to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide have been developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), another target relevant to neuroinflammation. A newly developed [18F]-labeled ligand showed promise in imaging CSF1R in neuroinflammatory conditions, offering a non-invasive tool to study microglial activation in diseases like Alzheimer's (Lee et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDOSONAOLSLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)




![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)
![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2535461.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)
![butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2535466.png)
![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)